Activated Protein C (390-404) human

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

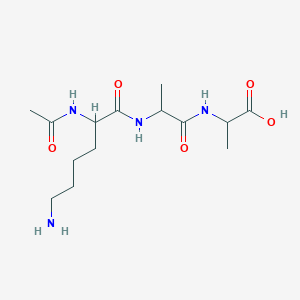

Activated Protein C (390-404) human is a peptide fragment of activated protein C, a vitamin K-dependent serine protease. This specific fragment, comprising residues 390-404, is essential for the anticoagulant activity of activated protein C. It plays a crucial role in regulating blood coagulation by interacting with various macromolecular substrates such as Factors Va and VIIIa .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Activated Protein C (390-404) human involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Activated Protein C (390-404) human primarily undergoes proteolytic reactions. It interacts with various proteases and substrates, leading to the cleavage of specific peptide bonds.

Common Reagents and Conditions

Proteases: Enzymes such as thrombin and Factor Xa are commonly used to study the interactions and cleavage of this compound.

Buffers: Phosphate-buffered saline (PBS) and Tris-buffered saline (TBS) are frequently used to maintain the pH and ionic strength during reactions

Major Products Formed

The primary products formed from the reactions involving this compound are smaller peptide fragments resulting from the cleavage of specific peptide bonds .

Wissenschaftliche Forschungsanwendungen

Activated Protein C (390-404) human has a wide range of scientific research applications:

Biology: It is used to study the mechanisms of blood coagulation and the role of activated protein C in regulating this process

Medicine: Research focuses on its potential therapeutic applications in conditions such as sepsis, ischemic stroke, and myocardial ischemia-reperfusion injury

Chemistry: It serves as a model peptide for studying proteolytic reactions and enzyme-substrate interactions.

Industry: It is used in the development of anticoagulant therapies and diagnostic assays.

Wirkmechanismus

Activated Protein C (390-404) human exerts its effects by interacting with specific molecular targets and pathways:

Anticoagulant Activity: It inactivates coagulation factors Va and VIIIa, thereby preventing the formation of blood clots.

Anti-inflammatory Properties: It reduces inflammation by inhibiting the release of inflammatory mediators and down-regulating vascular adhesion molecules.

Cytoprotective Effects: It prevents apoptosis and maintains cellular homeostasis by interacting with endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR-1)

Vergleich Mit ähnlichen Verbindungen

Activated Protein C (390-404) human is unique due to its specific sequence and essential role in anticoagulant activity. Similar compounds include:

Activated Protein C (1-390) human: This fragment includes the entire heavy chain of activated protein C but lacks the specific sequence essential for anticoagulant activity.

Activated Protein C (405-419) human: This fragment includes residues adjacent to 390-404 but does not possess the same anticoagulant properties.

Eigenschaften

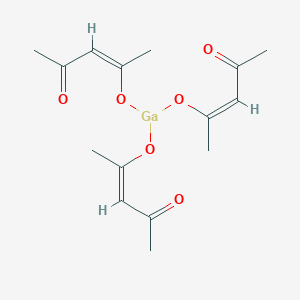

Molekularformel |

C91H130N22O23 |

|---|---|

Molekulargewicht |

1900.1 g/mol |

IUPAC-Name |

3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97) |

InChI-Schlüssel |

ZWIJLOHGIXGMAB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)